Product packaging for Myristonitrile(Cat. No.:CAS No. 629-63-0)

Myristonitrile

Cat. No.: B1682752
CAS No.: 629-63-0
M. Wt: 209.37 g/mol
InChI Key: MLRCLPRHEOPXLL-UHFFFAOYSA-N
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Description

Current Scientific Landscape and Research Significance of Myristonitrile

This compound holds a prominent position in the current scientific landscape, serving as a crucial intermediate and a subject of study across diverse chemical disciplines. Its significance stems from its utility in organic synthesis and its presence in various advanced materials and biological systems.

Synthesis and Industrial Applications: this compound is a key intermediate in the synthesis of a wide array of chemicals, including surfactants, pharmaceuticals, personal care products (such as soaps and cosmetics), lubricants, and agrochemicals nih.govontosight.ai. Its production can be achieved through methods such as the reaction of myristic acid with ammonia (B1221849) or the dehydration of myristamide ontosight.ai. Other synthetic routes involve the reaction of tridecyl bromide with potassium cyanide or tridecyl magnesium bromide with cyanogen (B1215507) chloride (Grignard reaction) nih.gov. Furthermore, it can be prepared from aldehydes using hydroxylamine (B1172632) or ammonia in conjunction with various activating reagents. This compound has also been employed in the preparation of quaternary ammonium (B1175870) compounds, which are utilized for imparting water-repellency to textile materials.

Catalysis and Hydrogenation Chemistry: Research has explored this compound as a substrate in hydrogenation reactions, specifically for the production of primary amines. Studies demonstrate the effectiveness of ruthenium complex catalysts in facilitating the hydrogenation of nitriles. For instance, processes involving ruthenium compounds and organophosphorus ligands under gaseous hydrogen have been developed for the in-situ hydrogenation of organic nitriles. These reactions are typically conducted within a temperature range of 0 °C to 200 °C, with preferred temperatures between 60 °C and 120 °C to balance reaction rate and catalyst stability.

Materials Science and Electrochemistry: In the realm of materials science, this compound has been investigated for its role in non-aqueous electrolytes, particularly for lithium-ion secondary batteries. Nitrile compounds, including this compound, contribute to the properties of these electrolytes due to their high dielectric constant, a characteristic feature of nitriles. The nitrile groups' large dipole moment, generated by polarization, can help inhibit the oxidative decomposition of the electrolyte solution on the positive electrode during high-voltage charging, thereby improving battery performance.

Biochemical Research and Natural Products: this compound has been identified in extracts from natural sources, highlighting its presence in biological systems. For example, gas chromatography-mass spectrometry (GC-MS) analysis of chloroform (B151607) callus extracts from cassava cell cultures revealed the presence of this compound, albeit in relatively low concentrations (5.18%). This research focuses on the production of saturated fatty acids from cassava for their potential as anti-breast cancer agents, indicating this compound's incidental presence within these complex biological matrices.

Environmental and Forensic Chemistry: The stability and persistence of this compound allow its detection in environmental and forensic contexts. It has been identified as a chemical marker in the analysis of organic matter from Second World War mass graves in Poland, demonstrating its utility in forensic chemical investigations to uncover historical evidence.

Here is a summary of key physical properties of this compound:

Table 1: Key Physical Properties of this compound

PropertyValueReference
Molecular FormulaC14H27N nih.govlabsolu.canih.gov
Molecular Weight209.38 g/mol nih.govlabsolu.ca
CAS Number629-63-0 nih.govlabsolu.canih.gov
PubChem CID64678 labsolu.ca
IUPAC NameTetradecanenitrile labsolu.canih.gov
Melting Point19 °C (also 12-15 °C) nih.govontosight.aifishersci.ca
Boiling Point226-227 °C (100 mmHg); 255-260 °C; 227 °C nih.govlabsolu.caontosight.ai
Density0.830 g/mL (also 0.835 g/cm³) nih.govnih.gov
Refractive Index1.4415 nih.gov
Solubility in WaterInsoluble/Slightly soluble nih.govontosight.ai
Solubility in Organic SolventsSoluble (e.g., ethanol, ether) nih.govontosight.ai

The detection of this compound in cassava callus extracts by GC-MS provides quantitative insights into its presence in certain biological samples:

Table 2: this compound Detection in Cassava Callus Extracts (GC-MS Data)

Compound NameMolecular FormulaConcentration (%)Retention Time (min)Reference
This compoundC14H27N5.1841.70

Interdisciplinary Relevance of this compound Studies in Modern Chemistry

The study of this compound transcends traditional chemical boundaries, demonstrating significant interdisciplinary relevance in modern chemistry. Its diverse applications and properties necessitate collaborative research across various scientific fields.

Organic Synthesis and Industrial Chemistry: this compound's fundamental role as a building block and intermediate underscores its importance in synthetic organic chemistry. Its transformation into a range of derivatives, including fatty amines, amides, and carboxylic acids, connects it directly to the broader chemical industry, impacting sectors from consumer goods to specialized chemicals nih.govontosight.ai. This interdisciplinary link involves chemical engineering for process optimization and industrial design for large-scale production.

Physical Chemistry and Electrochemistry: The physical properties of this compound, particularly its solvent characteristics and dielectric constant, are critical in the development of advanced materials. Its inclusion in non-aqueous electrolytes for lithium-ion batteries exemplifies the intersection of physical chemistry (understanding molecular interactions and bulk properties) and electrochemistry (designing and optimizing energy storage devices). Research in this area requires expertise in material science to engineer electrolytes with desired performance characteristics.

Biochemistry and Medicinal Chemistry: The identification of this compound in plant extracts, such as those from cassava cell cultures, highlights its potential relevance in biochemistry and medicinal chemistry. While its specific biological role in these contexts requires further elucidation, its presence suggests involvement in metabolic pathways or as a precursor to bioactive compounds. This area of study often involves collaboration between chemists, biologists, and pharmacologists to investigate natural product chemistry and potential therapeutic applications.

Analytical Chemistry: The accurate detection and quantification of this compound in complex matrices, whether in forensic samples or biological extracts, demonstrate its importance in analytical chemistry. Advanced analytical techniques, such as GC-MS, are essential for identifying and characterizing this compound, bridging the gap between chemical analysis and fields like environmental science, forensics, and metabolomics.

The interdisciplinary nature of this compound research reflects the evolving landscape of modern chemistry, where a holistic understanding of chemical compounds necessitates insights from diverse scientific perspectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27N B1682752 Myristonitrile CAS No. 629-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-13H2,1H3
Source PubChem
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InChI Key

MLRCLPRHEOPXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H27N
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DSSTOX Substance ID

DTXSID3060877
Record name Tetradecanenitrile
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Molecular Weight

209.37 g/mol
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CAS No.

629-63-0, 68002-66-4
Record name Tetradecanenitrile
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Advanced Synthetic Methodologies for Myristonitrile and Its Analogues

Catalytic Hydrogenation Pathways for Myristonitrile Production

While catalytic hydrogenation is a pivotal process in organic chemistry, particularly for the reduction of functional groups, it is not a primary pathway for the direct production of nitriles like this compound from simpler precursors. Instead, hydrogenation is predominantly employed for the transformation of nitriles into other compounds, such as primary amines or alcohols. However, the principles of heterogeneous and homogeneous catalysis are broadly applied in the synthesis and modification of various nitriles, including long-chain aliphatic ones.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically solid catalysts interacting with liquid or gas-phase reactants wikipedia.org. This approach is widely favored in industrial settings due to the ease of catalyst separation, recovery, and reuse, coupled with benefits such as stability, cost-effectiveness, and low toxicity cademix.org. For nitriles, heterogeneous catalysts, often based on metals like Raney nickel or cobalt, are extensively used for their reduction to primary amines nih.govrsc.org. For instance, the catalytic hydrogenation of nitriles to primary amines is a significant industrial process nih.gov. Zeolites and supported metal nanoparticles represent important classes of heterogeneous catalysts that offer advantages such as shape selectivity and enhanced stability physchem.czmdpi.com. While direct hydrogenation to form the nitrile functional group is uncommon, these heterogeneous systems are critical for the downstream processing of nitriles or in multi-step syntheses where this compound might be an intermediate or a starting material for further transformations.

Homogeneous Catalytic Systems for Nitrile Transformations

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, often offers higher selectivity and milder reaction conditions compared to heterogeneous systems rsc.orgacs.org. Transition metal complexes, including those based on nickel (Ni), cobalt (Co), ruthenium (Ru), rhodium (Rh), platinum (Pt), gold (Au), palladium (Pd), iron (Fe), and manganese (Mn), have been developed for various nitrile transformations nih.govrsc.orgacs.orgd-nb.inforesearchgate.netrsc.orgresearchgate.net.

One significant application is the homogeneous hydrogenation of nitriles to amines, proceeding through a stepwise addition of hydrogen to form an imine intermediate, which then evolves to a primary amine acs.org. For example, nickel-catalyzed reductive hydrolysis can transform nitriles into alcohols via a domino reaction sequence involving nitrile hydrogenation, imine hydrolysis, deamination to an aldehyde, and final hydrogenation to the alcohol d-nb.info. Cobalt complexes, particularly pincer-type complexes, have shown remarkable efficiency in the catalytic hydrogenation of both aromatic and aliphatic nitriles to primary amines under relatively mild conditions rsc.org.

Another important transformation is the catalytic hydration of nitriles to amides, which can be achieved under neutral conditions using homogeneous catalysts based on metals like Pt(II), Ru(II), Co(III), or Mo(IV) researchgate.netresearchgate.net. These systems activate the nitrile group, facilitating nucleophilic attack by water researchgate.net.

While these homogeneous systems are primarily used for the transformation of nitriles, their principles of precise control and selectivity are valuable in the broader context of synthesizing or modifying complex molecules that may incorporate or be derived from long-chain nitriles like this compound.

Novel Synthetic Routes for this compound Derivatives and Functional Analogues

Beyond traditional methods, novel synthetic routes are emerging for the production of nitriles and their derivatives, emphasizing efficiency, selectivity, and sustainability.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision and mild conditions of enzymatic catalysis with the versatility of chemical reactions, offering a powerful approach for nitrile production rsc.orgnih.gov. A prominent route involves the enzymatic dehydration of aldoximes to nitriles using aldoxime dehydratases (Oxd) nih.govnih.govtandfonline.commdpi.comnih.govacs.orgnih.govnoah.nrw. This method is particularly attractive as it is cyanide-free and operates under mild conditions, making it a sustainable alternative to traditional chemical syntheses mdpi.comnih.govnih.gov.

Aldoximes, which serve as readily available starting materials, can be easily prepared by the condensation of aldehydes with hydroxylamine (B1172632) nih.govacs.org. Research has demonstrated the synthesis of various aliphatic nitriles, including n-octanenitrile, at high substrate loadings (up to 1.4 kg/L ) using aldoxime dehydratase from Bacillus sp. OxB-1 nih.gov. This biocatalytic platform is versatile, accepting a broad range of aldoximes and achieving high productivity in aqueous or non-aqueous systems mdpi.com.

Furthermore, chemoenzymatic cascades have been developed that start from carboxylic acids, converting them to aldehydes via carboxylate reductase enzymes (CARs), followed by chemical oxime formation with hydroxylamine, and finally enzymatic dehydration to the nitrile by Oxd nih.govrsc.org. This three-step, cyanide-free route has achieved high conversions (over 80%) for various aliphatic and aryl-aliphatic nitriles, such as phenylacetonitrile (B145931) nih.gov. Another enzymatic approach involves the direct transformation of alcohols to nitriles using the enzyme galactose oxidase under mild, cyanide-free conditions hims-biocat.euuva.nl. These chemoenzymatic methods are highly promising for the sustainable synthesis of long-chain aliphatic nitriles like this compound from biorenewable feedstocks such as fatty acids acs.org.

Multicomponent Reactions (MCRs) in this compound Analogue Synthesis

Multicomponent reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a product that incorporates significant portions of all starting materials frontiersin.orgorganic-chemistry.orgnih.govresearchgate.net. MCRs are valued for their atom economy and ability to rapidly generate molecular complexity and diversity, making them valuable tools in organic synthesis and drug discovery frontiersin.orgnih.govmdpi.com.

The Strecker reaction, reported in 1850, is a classic example of a three-component reaction for the synthesis of α-amino nitriles frontiersin.orgorganic-chemistry.org. This reaction typically involves an aldehyde, an amine, and a cyanide source (though cyanide-free variants exist) to form α-amino nitriles, which are precursors to α-amino acids frontiersin.org. While this compound itself is a simple nitrile, MCRs are highly relevant for synthesizing its functional analogues or derivatives by incorporating various building blocks. For instance, "hybrid" MCRs have been developed to generate α-amino nitriles and 1,2-diamines by forming three intermolecular carbon-carbon bonds in a single operation nih.govrsc.orgrsc.org.

MCRs can also involve isocyanides, which play a dual role as both nucleophiles and electrophiles, leading to complex products like those from the Passerini and Ugi reactions organic-chemistry.orgfrontiersin.org. The application of MCRs, including those using fatty acid derivatives as building blocks, can lead to the synthesis of diverse structures, demonstrating their potential for creating this compound analogues with varied functionalities scielo.brrsc.org.

Mechanistic Elucidation of Myristonitrile Reactions

Reaction Mechanism Studies of Myristonitrile Transformations

This compound can be synthesized through specific transformations, such as the reaction of myristic acid with ammonia (B1221849) or the dehydration of myristamide. lookchem.com Once formed, this compound can undergo several key reactions:

Reductive Hydrolysis: this compound is a substrate in the reductive hydrolysis of nitriles to form corresponding primary alcohols. This process typically utilizes transition metal complexes, such as ruthenium (Ru) complexes, as catalysts in the presence of hydrogen gas and water, often under elevated temperatures (e.g., 0°C to 200°C) and pressures (e.g., 800 kPa to 7000 kPa). google.com The reaction is often a two-phase system, necessitating adequate gas-liquid contact to facilitate hydrogen dissolution in the liquid phase. google.com

Reduction to Primary Amines: Nitriles, including this compound, can be reduced to primary amines. A notable method involves the use of samarium diiodide (SmI₂) (Kagan's reagent) activated with Lewis bases. This transformation proceeds via single electron transfer conditions, leading to the generation of imidoyl-type radicals from the stable nitrile precursors. masterorganicchemistry.com

Halogenation: Saturated aliphatic nitriles, including this compound, can undergo halogenation reactions. This involves passing a gaseous mixture containing the nitrile vapor and a halogen (chlorine or bromine) through a reaction zone at high temperatures, typically ranging from 250°C to 550°C. google.com This reaction results in the substitution of hydrogen atoms with halogen atoms on the aliphatic chain.

Hydrolysis to Carboxylic Acids/Amides: Nitriles generally undergo hydrolysis to form amides, which can further hydrolyze to carboxylic acids or their corresponding salts, depending on the reaction conditions. chemistrysteps.comlibretexts.org This transformation typically occurs when nitriles are heated with dilute acids (e.g., hydrochloric acid) or alkalis (e.g., sodium hydroxide (B78521) solution). chemistrysteps.comlibretexts.org The mechanism of nitrile hydrolysis in acidic conditions involves the protonation of the nitrile nitrogen, making the carbon more electrophilic, followed by nucleophilic attack by water. youtube.com In base-catalyzed hydrolysis, the hydroxide ion acts as a nucleophile, adding to the carbon-nitrogen triple bond. chemistrysteps.com

While these general reaction types apply to this compound, detailed mechanistic studies focusing solely on the specific reaction dynamics and intermediates of this compound itself are not extensively documented in the provided literature, often being discussed within the broader context of nitrile chemistry.

Computational Chemistry and Theoretical Insights into this compound Reaction Dynamics

Computational chemistry and theoretical methods, such as Density Functional Theory (DFT) and quantum chemical calculations, are powerful tools for elucidating reaction mechanisms, transition states, and energetic profiles. While these methods are widely applied to chemical systems, specific detailed computational studies focused solely on the reaction dynamics of this compound are not prominently featured in the provided search results.

However, the general utility of quantum chemical calculations for nitriles is recognized. For instance, quantum chemical calculations have been used to support experimental data related to the adsorption of this compound on metal surfaces. lookchem.com In the broader field of computational chemistry, studies on simpler nitriles like acetonitrile (B52724) provide insights into the types of theoretical investigations that can be conducted. These include:

Molecular Structure and Properties: DFT calculations are employed to optimize geometries, calculate vibrational frequencies, and determine electronic properties (e.g., dipole moments, electrostatic potentials) of molecules. nih.govnih.gov

Reaction Pathways and Transition States: Quantum chemical calculations are crucial for exploring chemical reaction pathways, identifying transition states, and estimating their energies, which is vital for understanding reaction kinetics and selectivity. nih.govrsc.org

Solvation Effects: Advanced computational strategies, including quantum mechanical calculations combined with continuum solvation models, are used to investigate the behavior of molecules in liquid environments, moving beyond vacuum simulations to more realistic chemical scenarios. beilstein-journals.orgthieme-connect.de

Sophisticated Spectroscopic and Analytical Techniques for Myristonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Myristonitrile Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of organic compound structures, offering detailed information about the chemical environment of atoms within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for confirming its structure and identifying any impurities. 1D NMR, including proton (¹H NMR) and carbon-13 (¹³C NMR), provides fundamental data on the number and types of protons and carbons present, as well as their connectivity through spin-spin coupling researchgate.netjchps.com.

In the ¹H NMR spectrum of this compound, the characteristic resonances for the aliphatic chain (-(CH₂)₁₁-) would typically appear in the upfield region (around 0.8-1.7 ppm), while the protons alpha to the nitrile group (-CH₂CN) would be deshielded and resonate further downfield, typically around 2.2-2.5 ppm. The terminal methyl group (-CH₃) would appear as a triplet around 0.8-0.9 ppm oregonstate.edu.

For ¹³C NMR, the nitrile carbon (-C≡N) is highly deshielded and typically resonates in the range of 110-120 ppm oregonstate.edu. The carbons of the aliphatic chain would appear in the upfield region (10-50 ppm), with the carbon alpha to the nitrile group being slightly more deshielded than the other methylene (B1212753) carbons. Quaternary carbons, though weak, are also observable oregonstate.edu.

NMR spectroscopy can also be used to identify and quantify impurities, such as residual solvents, by comparing their characteristic chemical shifts with known impurity tables sigmaaldrich.comcarlroth.comsigmaaldrich.compaulussegroup.compitt.edunmrs.io.

Advanced NMR Pulse Sequences for this compound Analysis

For more complex structural assignments or to resolve overlapping signals, advanced 2D NMR pulse sequences are employed wikipedia.orgethz.chweebly.com. These techniques provide correlation information between different nuclei, aiding in the complete assignment of the this compound spectrum.

Correlation Spectroscopy (COSY): Homonuclear COSY experiments (e.g., ¹H-¹H COSY) reveal correlations between protons that are J-coupled (typically 2 or 3 bonds apart) wikipedia.orgsdsu.edulibretexts.org. For this compound, a COSY spectrum would show cross-peaks between adjacent methylene protons along the aliphatic chain, allowing for the tracing of the proton connectivity from one end of the molecule to the other.

Heteronuclear Single Quantum Coherence (HSQC): HSQC (or HMQC) experiments establish one-bond correlations between protons and carbons (¹H-¹³C) sdsu.educolumbia.eduhmdb.cahmdb.camagritek.com. An HSQC spectrum of this compound would display cross-peaks for each CH, CH₂, and CH₃ group, directly linking the proton signals to their respective carbon signals. Multiplicity-edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the phase of their cross-peaks columbia.edumagritek.com. This is particularly useful for long aliphatic chains where many methylene groups might have similar chemical shifts in 1D spectra magritek.com.

Nuclear Overhauser Effect Spectroscopy (NOESY): While less commonly used for simple linear alkanes, NOESY experiments reveal through-space correlations between nuclei that are spatially close, regardless of bond connectivity wikipedia.org. In the context of this compound, NOESY could potentially provide information on conformational preferences, although its primary utility is often in more rigid or conformationally constrained molecules.

These advanced NMR techniques, by dispersing signals into two or more dimensions, significantly reduce spectral overlap, which is particularly beneficial for larger molecules like this compound with many similar aliphatic protons and carbons magritek.com.

Table 1: Typical NMR Chemical Shift Ranges for Key this compound Functional Groups

NucleusFunctional GroupChemical Shift Range (ppm)
¹H-CH₂CN2.2 - 2.5
¹H-(CH₂)n-1.2 - 1.7
¹H-CH₃0.8 - 0.9
¹³C-C≡N110 - 120
¹³C-CH₂CN15 - 20
¹³C-(CH₂)n-20 - 40
¹³C-CH₃10 - 15

Mass Spectrometry (MS) for this compound and Metabolite Profiling

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its elemental composition and fragmentation patterns. For this compound, MS is invaluable for confirming its molecular formula and purity, and for identifying any related derivatives or potential metabolites .

In electron ionization (EI) MS, this compound (C₁₄H₂₇N) would typically show a molecular ion peak [M]⁺ at m/z 209. Other characteristic fragment ions would arise from the cleavage of C-C bonds along the aliphatic chain, often accompanied by rearrangements. The presence of the nitrile group can lead to specific fragmentation pathways.

High-Resolution Mass Spectrometry for this compound Derivative Characterization

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, often to several decimal places. This precision allows for the unambiguous determination of the elemental composition of this compound and its derivatives, even distinguishing between compounds with very similar nominal masses (isobars) . For example, HRMS can differentiate this compound from other compounds that might have the same nominal mass but different atomic compositions. This is particularly important when characterizing synthetic intermediates or degradation products.

Mass Spectrometry Imaging in this compound Disposition Studies

Mass Spectrometry Imaging (MSI) is an advanced technique that allows for the visualization of the spatial distribution of molecules within a sample without the need for labeling. While direct studies on this compound disposition using MSI are not widely reported in general literature, the principles of MSI can be applied to study the distribution of this compound or its metabolites in biological tissues or material matrices. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI or Desorption Electrospray Ionization (DESI) MSI could potentially be used to map the presence of this compound in various samples, providing insights into its absorption, distribution, and accumulation. This would involve preparing tissue sections or material surfaces and analyzing them directly to generate a molecular image based on the unique mass signature of this compound and its related compounds.

Vibrational Spectroscopy (FT-IR, Raman) for this compound Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about the functional groups present in this compound and its molecular structure based on its characteristic molecular vibrations researchgate.net.

FT-IR Spectroscopy: The most prominent absorption in the FT-IR spectrum of this compound is the strong and sharp stretching vibration of the nitrile group (-C≡N) at approximately 2240-2260 cm⁻¹. This band is highly characteristic and serves as a definitive indicator for the presence of a nitrile functionality. Additionally, the spectrum would show C-H stretching vibrations for the aliphatic chain (around 2850-2960 cm⁻¹), C-H bending vibrations (around 1465 cm⁻¹ and 1375 cm⁻¹ for methyl groups), and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹) researchgate.net.

Raman Spectroscopy: Raman spectroscopy also detects molecular vibrations, often complementing FT-IR by revealing vibrations that are weak or absent in IR, and vice versa. For this compound, the nitrile stretching vibration would also be observed in the Raman spectrum, typically as a strong band. Raman is particularly useful for symmetric vibrations and can provide insights into the conformational aspects of the long aliphatic chain.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeFT-IR (cm⁻¹)Raman (cm⁻¹)
-C≡NStretching2240-2260Strong band
C-H (aliphatic)Stretching2850-2960Strong bands
C-H (CH₂)Bending~1465-
C-H (CH₃)Bending~1375-

Hyphenated Analytical Techniques for this compound Analysis (e.g., GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering a robust approach for analyzing complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds. This compound, being a relatively volatile long-chain nitrile, is well-suited for GC-MS analysis hmdb.caresearchgate.net. In GC-MS, the sample is first separated into its individual components by gas chromatography based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where its mass spectrum is acquired. This allows for the identification of this compound based on its retention time and characteristic mass spectrum, even in complex matrices. GC-MS is particularly valuable for purity assessment, quantification, and the detection of trace impurities or related compounds in this compound samples. The combination of chromatographic separation and mass spectral identification provides a high level of confidence in the analytical results.

Academic Exploration of Myristonitrile Derivatives: Design and Structure Activity Relationships

Rational Design Strategies for Myristonitrile Derivatives

Rational drug design, also known as structure-based drug design, is an inventive process that aims to discover and develop new medications based on the comprehensive knowledge of a biological target wikipedia.orgparssilico.com. This approach integrates disciplines such as molecular biology, bioinformatics, and medicinal chemistry to design chemical compounds that are complementary in shape and charge to specific biomolecular targets, thereby activating or inhibiting their function to achieve a therapeutic benefit wikipedia.orgparssilico.com. Key steps in rational design typically involve target identification, lead compound development (often through structure-based or ligand-based approaches), and the assessment of efficacy and toxicity parssilico.com.

For this compound derivatives, the application of rational design strategies would theoretically involve identifying specific biological targets where a nitrile-containing long-chain aliphatic structure might exert a desired effect. This could entail:

Target Identification: Pinpointing enzymes, receptors, or other biomolecules whose modulation could be therapeutically beneficial and for which this compound or its analogues might possess binding affinity.

Molecular Modeling: Utilizing computational techniques to predict how this compound derivatives might interact with a target's active site, optimizing their shape and electronic properties for enhanced binding and selectivity wikipedia.org.

Lead Optimization: Systematically modifying the this compound scaffold (e.g., altering chain length, introducing functional groups, or incorporating cyclic moieties) to improve potency, selectivity, and pharmacokinetic properties, while minimizing potential off-target effects .

However, specific research detailing the rational design of this compound derivatives for targeted biological activities is not extensively documented in the current scientific literature. Most discussions of this compound focus on its presence in environmental contexts or its general chemical properties ontosight.aicopernicus.orgcopernicus.orgepa.govepa.govdtic.mil.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify the specific structural characteristics of a compound that are associated with its biological activity sioc-journal.cnmdpi.comnuph.edu.ua. By systematically modifying a lead compound's chemical structure and observing the resulting changes in biological activity, medicinal chemists can elucidate the molecular features crucial for interaction with biological targets sioc-journal.cnmdpi.com. This understanding guides the design of new molecules with enhanced desired properties, such as increased efficacy, improved selectivity, or reduced toxicity sioc-journal.cn.

For this compound analogues, SAR studies in biological systems would typically involve:

Synthesis of Analogues: Preparing a series of compounds structurally related to this compound, varying aspects such as the length of the alkyl chain, the introduction of unsaturation, or the modification of the nitrile functional group.

Biological Activity Assays: Testing these analogues in relevant biological systems (e.g., enzyme assays, cell-based assays, or antimicrobial screens) to quantify their activity.

Correlation Analysis: Analyzing the relationship between the structural modifications and the observed biological effects to identify pharmacophores (the essential molecular features for activity) and understand the mechanism of action nuph.edu.ua.

While SAR studies are widely applied across various compound classes in drug discovery ontosight.ainuph.edu.uafrontiersin.orgnih.govramauniversity.ac.inrsc.orgnih.gov, specific detailed SAR studies focusing on this compound analogues and their biological activities are not prominently featured in the available research. The existing literature primarily mentions this compound in environmental analyses or as a basic chemical compound ontosight.aicopernicus.orgcopernicus.orgepa.govepa.govdtic.mil. One instance briefly mentions this compound in the context of a combinatorial screening assay, providing its NMR data, which suggests its inclusion in compound libraries for screening purposes, but does not elaborate on specific SAR findings for this compound derivatives louisville.edu.

Compound AnalogueStructural ModificationObserved Biological Activity (Hypothetical)
This compoundBaselineMinimal Activity
Analogue AShortened alkyl chainDecreased Activity
Analogue BIntroduced hydroxyl groupIncreased Activity (e.g., enzyme inhibition)
Analogue CReplaced nitrile with amideAltered Selectivity

Combinatorial Chemistry Approaches in this compound Derivative Discovery

Combinatorial chemistry is a powerful methodology that revolutionizes drug discovery by enabling the rapid synthesis and screening of vast libraries of diverse chemical compounds wikipedia.orgepa.govmdpi.comajchem-a.comlookchem.comrsc.org. This approach allows scientists to create and evaluate thousands to millions of similar compounds in parallel, significantly accelerating the identification of novel molecules with desired properties compared to traditional one-at-a-time synthesis wikipedia.orgepa.govmdpi.comajchem-a.com. Key principles include diversity-oriented synthesis and parallel synthesis, often leveraging solid-phase synthesis techniques epa.govajchem-a.comlookchem.com.

The application of combinatorial chemistry to this compound derivative discovery would involve:

Library Design: Designing a library where this compound serves as a core scaffold, and various functional groups or substituents are systematically introduced at different positions to generate a diverse set of derivatives.

High-Throughput Synthesis: Employing automated or semi-automated methods to synthesize these large libraries efficiently, often on solid supports ajchem-a.comlookchem.com.

High-Throughput Screening (HTS): Rapidly evaluating the biological activity of the synthesized library against specific targets or phenotypic assays to identify "hits" – compounds exhibiting the desired activity epa.govajchem-a.com.

While combinatorial chemistry is a well-established method for generating compound libraries for screening rsc.orgrsc.orgnih.gov, specific instances of its application solely for the discovery of this compound derivatives with documented biological activities are not widely reported. One search result indicates this compound's inclusion in a combinatorial screening assay, suggesting its use within such a framework louisville.edu. However, details regarding the specific combinatorial library design centered on this compound, the diversity points explored, or the outcomes of such discovery efforts for its derivatives in biological systems are not provided.

Scaffold CoreDiversity Point 1 (R1)Diversity Point 2 (R2)Potential Library Size
This compoundAlkyl chains (C1-C5)Halogens (F, Cl)5 x 2 = 10
This compoundAromatic ringsAmine groupsVariable

Biological and Biomedical Research on Myristonitrile: Mechanisms and Pathways

Pharmacological Mechanisms of Action of Myristonitrile and Related Nitriles

Nitriles, as a functional group, are widely incorporated into small molecule drugs and have shown diverse interactions with biological targets nih.govnih.govrsc.orgmdpi.com. The unique physicochemical properties of the nitrile moiety, including its linear shape, strong electron-withdrawing nature, and electrophilic character of the carbon atom, contribute to its biological activity nih.govmdpi.comebsco.com.

Investigation of Molecular Targets and Receptor Interactions

The nitrile group can engage in various interactions with macromolecular targets, including noncovalent and covalent binding nih.govnih.govmdpi.com. Noncovalent interactions involve hydrogen bonding, hydrophobic contacts, and van der Waals interactions nih.gov. The nitrogen atom of the nitrile group often acts as a hydrogen bond acceptor, interacting with hydrogen bond donors from protein backbones or side chains, such as serine and arginine residues nih.govnih.govnih.govresearchgate.net. The cyano group can also interact with bridging water molecules and participate in hydrophobic interactions nih.govresearchgate.netresearchgate.net.

Beyond noncovalent interactions, the nitrile group can function as an electrophilic warhead, forming reversible or irreversible covalent bonds with nucleophilic residues in the active site of target macromolecules, most commonly cysteine or serine side chains, and occasionally lysine (B10760008) nih.govmdpi.com. This covalent binding strategy can offer benefits over noncovalent inhibitors, including enhanced binding affinity nih.govresearchgate.net. Furthermore, the nitrile group can serve as a bioisostere, mimicking the structural and electronic properties of other functional groups like carbonyl, hydroxyl, carboxyl, and halogen atoms, which can facilitate its accommodation within binding pockets and improve drug-target affinity nih.govresearchgate.netresearchgate.net. While these mechanisms are well-established for nitriles in general, specific molecular targets and receptor interactions for this compound itself have not been extensively detailed in the provided literature.

Modulation of Cellular Signaling Pathways by this compound Analogues

The ability of nitrile-containing compounds to modulate cellular signaling pathways has been observed in various contexts. For instance, certain benzylidenemalononitrile (B1330407) (BMN) compounds, which contain nitrile groups, have been shown to activate cellular resistance to oxidative stress nih.gov. These compounds can induce heme oxygenase 1 (HO-1) gene expression and activate upstream signaling pathways such as c-Jun, Nrf2, p38 MAPK, and p70S6K nih.gov. The electron-withdrawing groups, including the cyano group, in BMN molecules were found to increase HO-1 gene induction nih.gov. This induction is hypothesized to occur through the alkylation of sensitive cysteine residues of regulatory factors, supporting a mechanism where the nitrile group acts as an acceptor in Michael addition reactions nih.govmdpi.com.

Toxicological Studies of this compound: Elucidating Molecular and Cellular Responses

Toxicological investigations of nitriles often focus on their metabolic fate and the potential for cyanide liberation, which is a primary mechanism of toxicity for many compounds in this class nih.govepa.govnih.gov.

In Vitro and In Vivo Models in this compound Neurotoxicology

The acute toxicity of many nitriles in mammalian systems, including rodents, is largely attributed to the metabolic release of cyanide ions nih.govepa.govnih.gov. Cyanide interferes with cellular respiration by blocking the reduction of oxygen by cytochrome c oxidase in mitochondria, leading to cytotoxic anoxia epa.govnih.gov. Studies involving various nitriles have utilized both in vitro (e.g., whole embryo culture systems, cell lines) and in vivo (e.g., mice, rats) models to assess their toxic effects nih.govfao.orgresearchgate.netnih.gov.

For example, in vitro studies using rat embryos exposed to a series of saturated and unsaturated nitriles demonstrated concentration-dependent decreases in growth and differentiation, along with increased incidences of morphological abnormalities nih.gov. The presence of a rat hepatic microsomal fraction and NADPH in the culture medium enhanced the embryotoxic effects of unsaturated nitriles, suggesting the involvement of metabolic activation nih.gov. In vivo studies in mice have shown that the extent of cyanide liberation and the effect of carbon tetrachloride pretreatment on mortality differ among nitriles, leading to their classification into groups based on their metabolic pathways and toxicity profiles nih.gov. While these studies establish a general understanding of nitrile neurotoxicology and the role of cyanide release, specific in vitro or in vivo neurotoxicology models directly employing this compound were not found in the provided information.

Toxicogenomics and Proteomics in this compound Exposure Assessment

Toxicogenomics and proteomics are advanced tools used to assess the molecular and cellular responses to chemical exposure, providing insights into mechanisms of toxicity and potential biomarkers.

Toxicogenomics: This field involves the application of gene expression profiling to identify biological pathways modulated by chemical agents nih.govnih.gov. By analyzing changes in gene expression, toxicogenomics can help in understanding the mode of action of toxicants and deriving points of departure for risk assessment nih.gov. For instance, toxicogenomic studies have been conducted on triazole fungicides (which can contain nitrile moieties) to identify common toxicogenomic effects in rat livers, revealing modulated pathways across different doses and timepoints nih.govnih.gov. This approach can reveal changes in gene expression related to liver weight alterations, serum hormones, and histopathology nih.gov.

Proteomics: Proteomics focuses on the large-scale study of proteins, including their identification, quantification, and characterization embl.orgnih.govhelsinki.fiwayne.edu. In the context of exposure assessment, proteomic analysis can identify proteins whose abundance changes in response to chemical exposure. For example, proteomic analysis has identified proteins that become more abundant in cells grown with certain nitriles, such as acetonitrile (B52724), suggesting their involvement in metabolic degradation pathways nih.gov. Proteomics can also be used to discover biomarker candidates for the administration of specific compounds, as seen in studies detecting anabolic agents in horses nih.gov. While these methodologies are applicable to studying the effects of any chemical, including this compound, specific toxicogenomic or proteomic studies on this compound exposure were not detailed in the provided search results.

Computational Toxicology and Predictive Modeling for this compound

Computational toxicology employs mathematical and computer-based methods to predict and understand the toxicity of chemicals oup.com. This approach is crucial for predicting potential hazards and elucidating mechanisms of action without extensive experimental testing.

Quantitative Structure-Activity Relationships (QSARs): QSAR models correlate the molecular and electronic structures of compounds with their biological activities, including toxicity and metabolic rates tandfonline.comacs.org. For nitriles, QSAR analyses have been used to investigate the relationship between molecular polarizability, excitation energy, and acute toxicity, as well as their rates of cytochrome P450-mediated oxidative metabolism tandfonline.comacs.org. These models can help predict the likelihood of cyanide release from nitriles, which is a key determinant of their acute toxicity acs.org.

In Silico Prediction: Computational methods can predict various chemical-induced effects. For instance, in silico models have associated nitriles (RCN) with hepatocellular hypertrophy in certain datasets, indicating their potential to cause liver enlargement oup.com. These predictive models leverage comprehensive information on chemical structures and pathological findings to forecast toxicological outcomes oup.com. While the principles of computational toxicology are broadly applied to nitriles, specific predictive modeling studies for this compound were not explicitly found in the provided information.

Theoretical and Computational Studies of Myristonitrile

Quantum Chemical Characterization of Myristonitrile Electronic Structure

Quantum chemical methods, including ab initio calculations and Density Functional Theory (DFT), are fundamental for understanding the electronic structure of molecules. These methods aim to solve the electronic Schrödinger equation to predict various chemical properties, such as electron densities, energies, and molecular structures wikipedia.org.

Ab Initio Methods: These "from first principles" approaches rely solely on physical constants and the number and positions of electrons and nuclei in a system acs.org. They systematically improve upon a mean-field description to accurately describe the many-electron problem simonsfoundation.org. The simplest ab initio calculation is the Hartree-Fock (HF) scheme, which considers the average effect of electron-electron repulsion acs.org. More advanced ab initio methods, such as Multireference Configuration Interaction (MRCI) and Coupled-Cluster Singles, Doubles, and Perturbative Triples [CCSD(T)], are used for higher accuracy in predicting ground and excited state properties mdpi.com.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method in physics and chemistry for electronic structure calculations, particularly for ground state properties of atoms and molecules wikipedia.orgnih.gov. It calculates properties like ionization potential, electronegativity, electron affinity, and atomic charge distribution nih.gov. DFT is successful in simulating physical, chemical, and electronic properties of materials from first principles neovarsity.org. It can be used to optimize molecular structures, determine electronic states (e.g., HOMO-LUMO), and compute theoretical spectra such as IR and UV-Vis nih.govcecam.org. Despite its widespread success, care is required when using DFT for certain applications due to known systematic failures related to long-range electron correlation effects, such as dispersion and charge transfer pharmafeatures.com.

For this compound, quantum chemical characterization would involve calculating its optimized geometry, electronic energy, and molecular orbitals (HOMO and LUMO). These calculations would provide insights into its reactivity, stability, and potential for intermolecular interactions. While specific studies on this compound were not found in the search results, such analyses are routine for organic molecules of its size.

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular Dynamics (MD) simulations are essential numerical methods for understanding the time-dependent behavior of molecular systems, providing detailed information on the fluctuations and conformational changes of macromolecules frontiersin.org. MD simulations are a valuable tool for drug design and development, offering insights into molecular processes like protein-ligand binding nih.gov.

Principles of MD Simulations: MD simulations involve calculating the forces on each atom in a system and then updating their positions based on Newton's equations of motion over time ucalgary.ca. This process generates a "trajectory" or "movie" of the molecules' thermal fluctuations, from which macroscopic properties can be determined through statistical mechanics ucalgary.ca.

Applications in Biological Systems: MD simulations are increasingly used to analyze the behavior of biological systems, including proteins, nucleic acids, and lipids frontiersin.orgaimspress.com. They can elucidate protein-ligand binding mechanisms, predict changes in binding affinity upon mutation, and investigate membrane-peptide interactions nih.govh-its.orgbiorxiv.orgmdpi.com. For instance, MD simulations have revealed how poorly water-soluble drugs interact with lipid membranes and the impact of solubilization on their absorption pharmaexcipients.com. Coarse-grained MD (CGMD) simulations can accelerate the simulation of molecular systems by several hundred times compared to all-atom MD, while maintaining similar accuracy for biological systems aimspress.com.

This compound and Biological Macromolecules: Given its hydrophobic chain and nitrile group, this compound could be studied for its interactions with biological membranes or specific protein binding sites. MD simulations could reveal its partitioning behavior in lipid bilayers, its diffusion across membranes, or its potential to bind to hydrophobic pockets in proteins. Such simulations would help predict its bioavailability or its role in biological processes if it were to interact with biomolecules.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing computational and theoretical chemistry by enabling rapid predictions, accelerating molecular design, and improving the efficiency of research uio.nonih.gov. AI and cheminformatics tools can investigate thousands to billions of molecules virtually, providing unbiased hypotheses for lead generation and optimization nih.gov.

Accelerating Drug Discovery and Materials Science: AI and ML models can predict chemical properties, optimize reaction outcomes, and design novel compounds neovarsity.orgarxiv.orgselvita.com. They are used in various applications, including quantitative structure-activity relationships (QSAR), virtual screening, protein structure prediction, and materials design arxiv.org. AI can significantly expedite and improve drug discovery by navigating vast chemical landscapes to identify promising molecules mssm.edu.

Cheminformatics: Cheminformatics, or chemoinformatics, applies computer and informatics technologies to chemistry, transforming how chemical information is managed and analyzed nih.gov. Molecular fingerprints, which encode chemical structures into a format that AI models can process, are a cornerstone of AI-driven drug discovery and cheminformatics pharmafeatures.com. Deep generative models are also employed for de novo molecular design, creating novel compounds with desired properties pharmafeatures.comiktos.ai.

This compound in AI/ML Research: While no direct examples of AI or ML applied to this compound were found, these techniques could be used to:

Predict Properties: Train models on datasets of similar nitrile compounds to predict this compound's physicochemical properties, such as boiling point, solubility, or density, based on its molecular structure.

Virtual Screening: If this compound were considered a candidate for a specific biological activity, AI-enhanced virtual screening could predict its binding affinity to target proteins or its activity against certain biological pathways selvita.com.

Synthetic Route Prediction: AI-driven retrosynthesis platforms could identify optimal synthetic routes for this compound, streamlining its production neovarsity.orgiktos.ai.

Structure-Property Relationships: Develop ML models to establish relationships between the structural features of this compound and its observed or predicted properties, contributing to a deeper understanding of its behavior.

Myristonitrile in Advanced Materials and Chemical Technologies

Myristonitrile as a Building Block for Functional Polymers and Advanced Materials

Functional polymers and advanced materials are engineered substances designed with specific properties and functionalities for diverse applications, including electronics, energy, healthcare, and automotive industries. europa.eumcam.comsunchemical.comnovapublishers.comrsc.orgmadrasjournalseries.comedx.orgnih.gov The development of such materials often relies on the precise synthesis and assembly of various chemical building blocks. specificpolymers.comuni-freiburg.deklinger-lab.demdpi.comspecificpolymers.com These building blocks can be monomers, oligomers, or other reactive precursors that contribute specific characteristics to the final polymeric structure or material composite. specificpolymers.comuni-freiburg.deklinger-lab.de

While nitriles, as a class of organic compounds, can be chemically transformed into other functional groups (e.g., amines, carboxylic acids) that are commonly incorporated into polymers, direct and detailed research findings specifically highlighting this compound's widespread use as a primary building block for functional polymers or advanced materials are not extensively documented in the provided information. The synthesis of complex multifunctional nanomaterials from responsive block copolymers requires precise control over the molecular structure of building blocks, often combining different polymerization methods. klinger-lab.de Polymers can be endowed with specific functions by introducing functional groups or fillers into their structure. rsc.org Although this compound possesses a nitrile group and a long aliphatic chain, its specific direct application as a monomer or a unique functional additive for creating advanced functional polymers is not explicitly detailed within the scope of the provided search results.

Catalytic Applications of this compound in Industrial Chemical Transformations (e.g., synthesis of amines)

This compound plays a significant role as a substrate in various industrial chemical transformations, particularly in the synthesis of amines through catalytic hydrogenation. google.comlibretexts.org Catalysis is fundamental to the chemical industry, accelerating reactions, optimizing conversion efficiency, and reducing energy consumption and unwanted by-products. inspenet.comtopsoe.comessentialchemicalindustry.orgsciltp.com Approximately 90% of all commercially produced chemical products rely on catalytic processes. topsoe.com

The heterogeneous catalytic hydrogenation of nitriles is a well-established method for preparing amines. google.com this compound, like other nitriles, can be subjected to this process to yield corresponding amines. google.com This transformation typically involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group in the presence of a catalyst. libretexts.org Common reducing agents for the reduction of nitriles to primary amines include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with hydrogen gas over a metal catalyst. libretexts.org For instance, nickel-based homogeneous catalysts have been reported for the reductive amination of carbonyl compounds with ammonia (B1221849) and the hydrogenation of nitroarenes to produce various primary amines. rsc.org The development of such base metal catalysts is crucial for the cost-effective and sustainable synthesis of amines, which are essential chemicals used as precursors and intermediates in the production of fine and bulk chemicals, pharmaceuticals, agrochemicals, and materials. rsc.org

The synthesis of amines from nitriles is a vital industrial process, contributing to the production of a wide array of valuable compounds. inspenet.comtopsoe.comrsc.orgoatext.com Catalysts enable precise control over reaction selectivity and product purity, which is particularly important in the production of specialty chemicals and pharmaceuticals. topsoe.com

Environmental Research Perspectives on Myristonitrile

Myristonitrile in Environmental Systems: Occurrence and Fate

The occurrence of this compound in environmental systems is not as extensively documented as some other pollutants, but research indicates its presence in specific contexts, often linked to the transformation of organic matter.

This compound has been identified in soil extracts from sites of historical significance, such as Second World War mass graves. Its presence in these samples, alongside other aliphatic nitriles, suggests its formation under certain conditions, potentially through the pyrolysis of organic matter. This process may involve the degradation of triglycerides, leading to the formation of amides, which are then dehydrated to nitriles under pyrolytic conditions researchgate.net. In one study, this compound was found in significant amounts in several soil samples related to mass graves, while other samples contained it in lower concentrations or were devoid of it researchgate.net.

This compound has also been observed to increase in concentration during the catalytic treatment of crude algal bio-oil in supercritical water, suggesting its formation as a product in certain industrial or natural thermochemical processes involving biomass researchgate.net.

Table 1: Occurrence of this compound in Environmental Soil Samples

Sample Type/ContextThis compound PresenceSource
Mass grave soil extractsSignificant amounts in some samples; low concentrations in others researchgate.net
Treated algal bio-oilIncreased concentration researchgate.net

Biodegradation and Biotransformation Pathways of this compound in the Environment

While specific biodegradation and biotransformation pathways for this compound are not extensively detailed in current literature, general mechanisms for the degradation of nitriles by microorganisms provide insight into potential environmental transformations.

Nitriles, including this compound, are organic compounds that can be metabolized by various microorganisms found in diverse environmental matrices such as sewage sludge, natural waters, and soil who.intosti.gov. The microbial degradation of nitriles typically proceeds via two primary enzymatic pathways:

Nitrile Hydratase-Amidase Pathway: This two-step enzymatic process involves the conversion of the nitrile group to an amide by nitrile hydratase , followed by the hydrolysis of the amide to a carboxylic acid and ammonia (B1221849) by amidase osti.govnih.gov. This pathway has been well-documented for smaller nitriles, such as acetonitrile (B52724), where it leads to the formation of acetic acid and ammonia osti.govnih.gov.

Nitrilase Pathway: In some microorganisms, a single enzyme, nitrilase , can directly hydrolyze nitriles to their corresponding carboxylic acids and ammonia osti.govarchive.org. This direct conversion pathway has been observed for various nitriles, including benzonitrile (B105546) archive.org.

The specific enzymes and microbial consortia responsible for this compound's biodegradation would likely involve similar enzymatic activities, breaking down the nitrile group and potentially the long aliphatic chain. The formation of this compound from fatty acids via amides under pyrolytic conditions represents a biotransformation process that can occur in certain high-temperature environments, indicating a potential pathway for its environmental generation from natural organic precursors researchgate.netresearchgate.net.

Advanced Analytical Methods for Environmental Monitoring of this compound

Advanced analytical methods are crucial for the detection, identification, and quantification of this compound in complex environmental matrices. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary technique for monitoring this compound in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a highly effective tool for the analysis of volatile and semi-volatile organic compounds, including nitriles, in various environmental samples such as water, soil, and air labcompare.comresearchgate.netasms.orgchromatographyonline.com. This compound has been successfully detected and identified using GC-MS in research studies, including those analyzing extracts from historical mass graves and treated bio-oils researchgate.netresearchgate.netresearchgate.net. The technique separates compounds based on their boiling points and interactions with a stationary phase in the gas chromatograph, and then identifies them by their unique mass fragmentation patterns in the mass spectrometer labcompare.com. This method offers high sensitivity and selectivity, enabling the detection of trace levels of pollutants labcompare.comasms.org.

High-Performance Liquid Chromatography (HPLC) : HPLC is another versatile analytical technique widely used for the separation and identification of organic compounds in environmental analysis uhplcs.comnih.govkbvresearch.comlichrom.com. While acetonitrile is commonly used as a mobile phase solvent in HPLC for environmental applications lichrom.com, specific applications or methods developed explicitly for this compound monitoring via HPLC were not detailed in the reviewed literature. However, given its general applicability to a wide range of organic compounds, HPLC could potentially be adapted for this compound analysis, especially for non-volatile or thermally labile derivatives if they were to be formed.

Environmental monitoring often necessitates sophisticated sample preparation techniques, such as various extraction methods, to concentrate analytes from complex matrices before instrumental analysis researchgate.net. The use of tandem mass spectrometry (GC-MS/MS or LC-MS/MS) can further enhance the sensitivity and selectivity for trace analysis, providing more robust identification and quantification in challenging environmental samples labcompare.comgcms.cz.

Table 2: Advanced Analytical Methods for this compound Monitoring

Analytical MethodPrincipleApplication to this compoundKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Separation by GC, identification by MS fragmentation patternsDetection and identification in soil extracts and treated bio-oils researchgate.netresearchgate.netresearchgate.netHigh sensitivity, selectivity, widely applicable to volatile/semi-volatile organics labcompare.comasms.org
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between stationary and mobile phasesPotential for analysis of organic compounds; no specific this compound methods detailedVersatile for various organic compounds, including non-volatile ones uhplcs.comkbvresearch.com

Q & A

Q. What methodologies are effective for testing hypotheses about this compound’s biological interactions?

  • Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition studies) with dose-response curves. Use isotopic labeling (e.g., ¹⁴C-myristonitrile) to track metabolic pathways. Pair results with molecular docking simulations to propose binding mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.